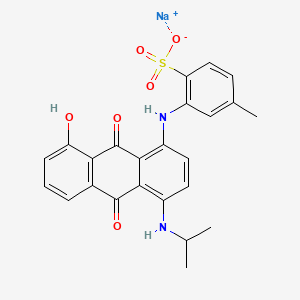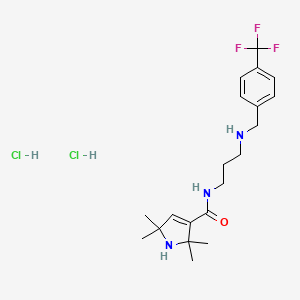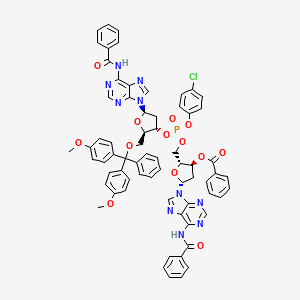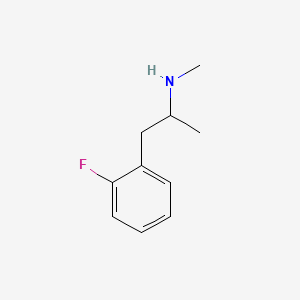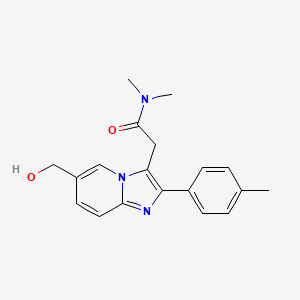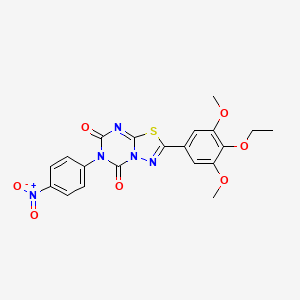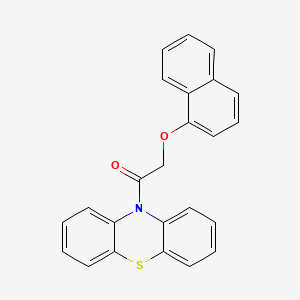
4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a complex organic compound that belongs to the class of pyrido-oxazinones This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxypropyl group, and a pyrido-oxazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido-Oxazinone Core: This step involves the cyclization of a suitable precursor to form the pyrido-oxazinone core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced through a nucleophilic substitution reaction. This step may require the use of protecting groups to ensure selective functionalization.
Attachment of the Piperidine Ring: The final step involves the attachment of the piperidine ring through a reductive amination reaction. Common reagents used in this step include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine ring.
科学研究应用
4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: It is being investigated for its potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 2-(Methylthio)pyridine-3-carboxylic acid
- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of modification, making it a versatile compound for various research and industrial purposes.
属性
CAS 编号 |
86267-11-0 |
|---|---|
分子式 |
C15H21N3O3 |
分子量 |
291.35 g/mol |
IUPAC 名称 |
4-(2-hydroxy-3-piperidin-1-ylpropyl)pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C15H21N3O3/c19-12(9-17-7-2-1-3-8-17)10-18-14(20)11-21-13-5-4-6-16-15(13)18/h4-6,12,19H,1-3,7-11H2 |
InChI 键 |
SPYDEDHXCXROGT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC(CN2C(=O)COC3=C2N=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





